molecular formula C13H17NO3 B13729726 3-Ethoxy-p-acrylophenetidide

3-Ethoxy-p-acrylophenetidide

Cat. No.: B13729726
M. Wt: 235.28 g/mol
InChI Key: FINILQQHEDJISY-MDZDMXLPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-p-acrylophenetidide typically involves the reaction of ethyl acrylate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and high throughput. Catalysts such as anion exchange resins or potassium monofluoride on aluminum sesquioxide are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-p-acrylophenetidide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

3-Ethoxy-p-acrylophenetidide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-p-acrylophenetidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-p-acrylophenetidide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(E)-3-ethoxy-N-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO3/c1-3-16-10-9-13(15)14-11-5-7-12(8-6-11)17-4-2/h5-10H,3-4H2,1-2H3,(H,14,15)/b10-9+

InChI Key

FINILQQHEDJISY-MDZDMXLPSA-N

Isomeric SMILES

CCO/C=C/C(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCOC=CC(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

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